2-{[(3-methylbenzyl)sulfanyl]methyl}-1H-benzimidazole
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Overview
Description
2-({[(3-METHYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. This particular compound features a benzimidazole ring substituted with a sulfanyl group and a methylphenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3-METHYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzimidazole derivative with a suitable thiol compound, such as 3-methylbenzenethiol, under basic conditions.
Methylation: The final step involves the methylation of the sulfanyl group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
2-({[(3-METHYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(3-METHYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The sulfanyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: A benzimidazole derivative used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar benzimidazole core.
2-[(4-(3-METHYLPHENYL)-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE: A compound with a similar sulfanyl group and benzimidazole core.
Uniqueness
2-({[(3-METHYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both the sulfanyl and methylphenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H16N2S |
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Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methylsulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2S/c1-12-5-4-6-13(9-12)10-19-11-16-17-14-7-2-3-8-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18) |
InChI Key |
PBLRCUTZMMYVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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